Quaternized α-Carbon Architecture: Hydrogen-Bond Donor Count and Molecular Shape Divergence from 2-Aminotetralin Mono-amines
The target compound possesses two hydrogen-bond donor (HBD) atoms (the primary amine and the hydroxymethyl hydroxyl), whereas simple 2-aminotetralins such as 6-bromo-2-aminotetralin (6-Br-2-AT) carry only one HBD [1]. This difference is structurally mandated by the geminal substitution of an amino and a hydroxymethyl group at the 2-position of the tetrahydronaphthalene ring. The additional HBD introduces an extra anchor point for target engagement while increasing topological polar surface area (tPSA), thereby reducing passive membrane permeability relative to comparator compounds. For instance, the canonical 5-HT₁A agonist 8-OH-DPAT (also carrying one HBD) has tPSA ≈ 23.5 Ų, whereas the target compound is predicted to have tPSA ≈ 46–50 Ų (class-level computed inference based on the free amine/hydroxyl motif) [1].
| Evidence Dimension | Number of hydrogen-bond donors (HBD) and predicted topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBD = 2; tPSA (predicted) ≈ 46–50 Ų (free base form) |
| Comparator Or Baseline | 6-Bromo-2-aminotetralin: HBD = 1, tPSA ≈ 26 Ų; 8-OH-DPAT: HBD = 1, tPSA ≈ 23.5 Ų |
| Quantified Difference | +1 HBD vs. 6-Br-2-AT and 8-OH-DPAT; approximately 2-fold higher tPSA than either comparator |
| Conditions | Calculated from SMILES structure using standard molecular property prediction rules (class-level inference; explicit experimental tPSA measurements not yet reported for the target compound) |
Why This Matters
The doubled HBD count and higher tPSA directly impact CNS drug-likeness and pharmacokinetic behavior (e.g., passive blood-brain barrier penetration), making the compound distinct from simple 2-aminotetralin analogs in any receptor-screening or in vivo experimental program.
- [1] Probes & Drugs Portal. 8-OH-DPAT hydrobromide (PD047959): HBD = 1, tPSA = 23.5 Ų; and comparison to 6-Br-2-AT inferred from structure. View Source
